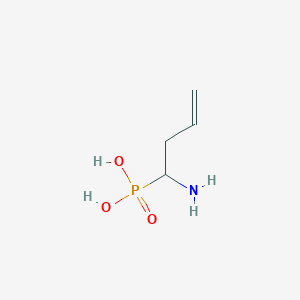![molecular formula C10H12N2O4 B14448480 4-[2-(5-Nitrofuran-2-yl)ethenyl]morpholine CAS No. 77324-85-7](/img/no-structure.png)
4-[2-(5-Nitrofuran-2-yl)ethenyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(5-Nitrofuran-2-yl)ethenyl]morpholine is a compound that belongs to the class of nitrofuran derivatives. These compounds are known for their wide range of biological activities, including antibacterial, antifungal, and antiprotozoal properties . The presence of the nitrofuran moiety in the structure is crucial for its biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(5-Nitrofuran-2-yl)ethenyl]morpholine typically involves the reaction of 5-nitrofuran-2-carbaldehyde with morpholine under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(5-Nitrofuran-2-yl)ethenyl]morpholine undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitrofurans with different oxidation states.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-[2-(5-aminofuran-2-yl)ethenyl]morpholine .
Wissenschaftliche Forschungsanwendungen
4-[2-(5-Nitrofuran-2-yl)ethenyl]morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits antibacterial and antifungal properties, making it useful in microbiological studies.
Medicine: Due to its biological activity, it is investigated for potential therapeutic applications, including as an antimicrobial agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-[2-(5-Nitrofuran-2-yl)ethenyl]morpholine involves the interaction with bacterial enzymes, leading to the inhibition of essential cellular processes. The nitrofuran moiety is reduced within the bacterial cell, generating reactive intermediates that cause damage to DNA and other cellular components . This multi-targeted approach reduces the likelihood of resistance development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Nitrofurantoin
- Furazolidone
- Nitrofurazone
- Nifuroxazide
- Furaltadone
- Nifurtoinol
- Furazidin
- Difurazone
- Nifurquinazol
Uniqueness
4-[2-(5-Nitrofuran-2-yl)ethenyl]morpholine is unique due to its specific structural features, including the presence of the morpholine ring, which can enhance its solubility and bioavailability compared to other nitrofuran derivatives . This structural uniqueness contributes to its distinct biological activity and potential therapeutic applications.
Eigenschaften
| 77324-85-7 | |
Molekularformel |
C10H12N2O4 |
Molekulargewicht |
224.21 g/mol |
IUPAC-Name |
4-[2-(5-nitrofuran-2-yl)ethenyl]morpholine |
InChI |
InChI=1S/C10H12N2O4/c13-12(14)10-2-1-9(16-10)3-4-11-5-7-15-8-6-11/h1-4H,5-8H2 |
InChI-Schlüssel |
NAFMRLKCDXBBHQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C=CC2=CC=C(O2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(2-Hydroxy-5-methylphenyl)-2-methoxy-5-methylphenyl]-4-methylphenol](/img/structure/B14448406.png)
![1-Hexyl-4-[(Z)-(4-methylphenyl)-ONN-azoxy]benzene](/img/structure/B14448442.png)


![8,8-Dimethyl-1,4-dioxa-8-azaspiro[4.5]decan-8-ium iodide](/img/structure/B14448486.png)
